7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde
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Overview
Description
7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzo[d][1,3]dioxole, featuring an iodine atom at the 7th position and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde typically involves the iodination of benzo[d][1,3]dioxole derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation can be achieved using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, potassium cyanide, often in polar aprotic solvents.
Major Products:
Oxidation: 7-Iodobenzo[D][1,3]dioxole-5-carboxylic acid.
Reduction: 7-Iodobenzo[D][1,3]dioxole-5-methanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The iodine atom can also participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
5-Iodobenzo[D][1,3]dioxole: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
7-Bromobenzo[D][1,3]dioxole-5-carbaldehyde: Similar structure with bromine instead of iodine, which can affect its reactivity and biological activity.
7-Iodobenzo[D][1,3]dioxole-4-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical behavior and applications.
Uniqueness: 7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group in specific positions on the benzo[d][1,3]dioxole ring
Properties
Molecular Formula |
C8H5IO3 |
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Molecular Weight |
276.03 g/mol |
IUPAC Name |
7-iodo-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5IO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 |
InChI Key |
PRYDNEPQUGCULA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)I |
Origin of Product |
United States |
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